molecular formula C21H27ClN2O B5029588 1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine

1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B5029588
M. Wt: 358.9 g/mol
InChI Key: CALFGIRIPVFEOJ-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a butoxyphenyl group and a chlorophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a phenol derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-(3-chlorophenyl)piperazine
  • 1-[(4-Methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine
  • 1-[(4-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine

Uniqueness

1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O/c1-2-3-15-25-21-9-7-18(8-10-21)17-23-11-13-24(14-12-23)20-6-4-5-19(22)16-20/h4-10,16H,2-3,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALFGIRIPVFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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